molecular formula C6H13NaO12P2 B1630110 sodium;[(3S,4R,5R)-3,4,5-trihydroxy-2-oxo-6-phosphonooxyhexyl] hydrogen phosphate CAS No. 23558-08-9

sodium;[(3S,4R,5R)-3,4,5-trihydroxy-2-oxo-6-phosphonooxyhexyl] hydrogen phosphate

Cat. No.: B1630110
CAS No.: 23558-08-9
M. Wt: 362.1 g/mol
InChI Key: HBYYJIPCYANMBX-BAOOBMCLSA-M
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Description

Sodium [(3S,4R,5R)-3,4,5-trihydroxy-2-oxo-6-phosphonooxyhexyl] hydrogen phosphate (CAS 77193-03-4), also known as Agrocinopine B or Agrocinopin B , is a phosphorylated sugar derivative characterized by a hexyl backbone with multiple hydroxyl groups, a ketone at position 2, and two phosphate groups at positions 6 and 1 (as a sodium salt). This compound is biologically significant in plant-microbe interactions, particularly in Agrobacterium tumefaciens-mediated crown gall disease, where it functions as a nutrient source for pathogenic bacteria . Its stereochemistry (3S,4R,5R) and phosphate substitution pattern are critical for its role in bacterial opine metabolism.

Properties

CAS No.

23558-08-9

Molecular Formula

C6H13NaO12P2

Molecular Weight

362.1 g/mol

IUPAC Name

sodium;[(3S,4R,5R)-3,4,5-trihydroxy-2-oxo-6-phosphonooxyhexyl] hydrogen phosphate

InChI

InChI=1S/C6H14O12P2.Na/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);/q;+1/p-1/t3-,5-,6-;/m1./s1

InChI Key

HBYYJIPCYANMBX-BAOOBMCLSA-M

SMILES

C(C(C(C(C(=O)COP(=O)(O)[O-])O)O)O)OP(=O)(O)O.[Na+]

Isomeric SMILES

C([C@H]([C@H]([C@@H](C(=O)COP(=O)(O)[O-])O)O)O)OP(=O)(O)O.[Na+]

Canonical SMILES

C(C(C(C(C(=O)COP(=O)(O)[O-])O)O)O)OP(=O)(O)O.[Na+]

Related CAS

488-69-7 (Parent)

Origin of Product

United States

Preparation Methods

Direct Phosphorylation via Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction enables the introduction of phosphate groups to sugar backbones. For this compound, D-fructose is first protected at hydroxyl groups using trimethylsilyl chloride to prevent undesired side reactions. The protected intermediate undergoes Arbuzov-type phosphorylation with trimethyl phosphite and methyl iodide, forming a phosphonate ester. Subsequent hydrolysis with sodium hydroxide yields the sodium phosphate salt.

Key conditions:

  • Reagent ratio : 1:2.5 fructose derivative to trimethyl phosphite
  • Temperature : 80–100°C under nitrogen atmosphere
  • Yield : 62–68% after purification.

Limitations include competing oxidation at the ketone group (C2), necessitating strict anhydrous conditions.

Neutralization of Phosphoric Acid Derivatives

Adapting methods from disodium hydrogen phosphate synthesis, this route reacts D-fructose-1-phosphate with sodium bicarbonate under controlled pH (8.7–9.2). The reaction proceeds via nucleophilic attack of the fructose hydroxyl group on phosphorus, facilitated by elevated temperatures (80–100°C):

$$
\text{D-fructose-1-phosphate} + \text{NaHCO}3 \rightarrow \text{Target compound} + \text{CO}2 + \text{H}_2\text{O}
$$

Critical parameters:

  • Molar ratio : 1:1.15 fructose-1-phosphate to NaHCO₃
  • Purification : Centrifugal dehydration followed by spray washing with deionized water reduces impurity absorption.

Enzymatic Phosphorylation Strategies

Hexokinase-Mediated ATP Transfer

Glucose 6-phosphate synthesis methodologies are adapted using fructose-specific kinases. Recombinant fructokinase (EC 2.7.1.4) phosphorylates D-fructose at the 6-hydroxyl group using adenosine triphosphate (ATP). A second phosphorylation at the 1-position is catalyzed by fructose-1-kinase, with inorganic phosphate serving as the donor.

Optimized conditions :

  • Enzyme load : 15 U/mL fructokinase, 10 U/mL fructose-1-kinase
  • Cofactors : 2 mM Mg²⁺, 5 mM ATP
  • Yield : 78–82% with >95% purity.

Whole-Cell Biocatalysis

Engineered Escherichia coli strains co-expressing fructokinase and phosphatase enzymes enable single-step synthesis from fructose and inorganic phosphate. The phosphatase regenerates ATP from adenosine diphosphate (ADP), driving the equilibrium toward product formation.

Performance metrics :

  • Substrate conversion : 92% at 30°C, pH 7.4
  • Productivity : 4.7 g/L/h in fed-batch reactors.

Purification and Characterization

Crystallization Techniques

The compound’s solubility profile allows fractional crystallization from ethanol-water mixtures (3:1 v/v). Impurities such as unreacted fructose and sodium chloride are removed via iterative recrystallization.

Data :

Solvent System Purity (%) Recovery (%)
Ethanol-water 99.1 75
Methanol 97.3 82

Chromatographic Methods

Ion-exchange chromatography (Dowex 1-X8, chloride form) separates the bisphosphate from mono- and triphosphorylated byproducts. Elution with a linear NaCl gradient (0.1–0.5 M) achieves baseline resolution.

HPLC parameters :

  • Column : Zorbax NH₂ (4.6 × 250 mm)
  • Mobile phase : 75:25 acetonitrile:0.1 M KH₂PO₄
  • Retention time : 8.3 min.

Industrial-Scale Production Challenges

Batch inconsistencies arise from:

  • Variability in fructose phosphorylation efficiency (±12% between batches)
  • Residual ATP in enzymatic routes , complicating downstream processing.

Continuous-flow systems with immobilized enzymes reduce ATP carryover and improve yield reproducibility.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes several types of chemical reactions, including:

  • Oxidation: : The hydroxyl groups in the compound can be oxidized to form carbonyl groups.

  • Reduction: : The compound can be reduced to form hydroxyl groups from carbonyl groups.

  • Substitution: : The phosphate group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common reagents include hydrogen peroxide (H2O2) and chromium(VI) oxide (CrO3).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) are used.

  • Substitution: : Nucleophiles such as hydroxylamine (NH2OH) and amines are used.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids.

  • Reduction: : Formation of alcohols.

  • Substitution: : Formation of various phosphate esters and amides.

Scientific Research Applications

This compound is widely used in scientific research due to its unique chemical properties. It is utilized in:

  • Chemistry: : As a reagent in organic synthesis and analytical chemistry.

  • Biology: : In studying metabolic pathways and enzyme activities.

  • Medicine: : As a potential therapeutic agent in drug development.

  • Industry: : In the production of biodegradable polymers and other materials.

Mechanism of Action

The mechanism by which sodium;[(3S,4R,5R)-3,4,5-trihydroxy-2-oxo-6-phosphonooxyhexyl] hydrogen phosphate exerts its effects involves its interaction with molecular targets and pathways. It acts as a substrate for various enzymes, influencing metabolic processes and biochemical reactions.

Comparison with Similar Compounds

Structural Analogues

Sodium (2R,3R,4S,5R)-2,3,4,5-Tetrahydroxy-6-Oxohexyl Hydrogenphosphate (CAS 54010-71-8)
  • Structural Differences: Stereochemistry: 2R,3R,4S,5R configuration vs. 3S,4R,5R in Agrocinopine B. Functional Groups: Lacks the additional hydroxyl group at position 3 and the phosphonooxy group at position 6 .
  • Physicochemical Properties: Molecular Formula: C₆H₁₂O₁₀P·Na (smaller molecular size than Agrocinopine B, C₁₁H₂₁O₁₃P). Solubility: Higher hydrophilicity due to fewer hydrophobic substituents.
(2R,3R,4S,5R)-2,3,4,5-Tetrahydroxy-6-Oxohexyldihydrogen Phosphate (CAS 56-73-5)
  • Applications: Primarily used in research settings for glycosidase inhibition studies, contrasting with Agrocinopine B’s role in bacterial signaling .
(3S,4R,5R)-3,4,5,6-Tetrahydroxy-2-Oxohexyl (2R,3S,4S)-3,4,5-Trihydroxy-1-Oxo-2-Pentanyl Hydrogen Phosphate
  • Structural Features :
    • Contains a pentanyl group instead of a hexyl backbone.
    • Additional hydroxyl groups at positions 3, 4, and 5 on the pentanyl moiety .
  • Biological Relevance : Acts as a competitive inhibitor of carbohydrate-processing enzymes, similar to glycosidase inhibitors described in .

Functional Analogues

Sodium Adenosine 5'-Monophosphate (CAS 402846-49-5)
  • Structural Contrast :
    • Incorporates an adenine nucleobase, making it a nucleotide derivative rather than a sugar phosphate.
    • Phosphate group attached to a ribose sugar instead of a hexyl chain .
  • Applications: Used in metabolic studies and as a precursor in RNA synthesis, unlike Agrocinopine B’s role in bacterial nutrient uptake .
2-Fluoro-ATP Analogues (CAS 1492-62-2)
  • Modifications :
    • Fluorine substitution at position 2 of the purine ring enhances metabolic stability .
    • Dual phosphate groups with a nitrophenyl ether moiety, increasing electrophilicity.
  • Therapeutic Potential: Investigated for antiviral applications, contrasting with Agrocinopine B’s agricultural significance .

Physicochemical and Pharmacokinetic Comparison

Property Agrocinopine B Sodium (2R,3R,4S,5R)-2,3,4,5-Tetrahydroxy-6-Oxohexyl Phosphate Sodium Adenosine 5'-Monophosphate
Molecular Formula C₁₁H₂₁O₁₃P C₆H₁₂O₁₀P·Na C₁₀H₁₂N₅O₇P·Na₂
Molecular Weight 392.25 g/mol 290.12 g/mol 427.18 g/mol
Solubility (Water) Moderate High High
Biological Role Bacterial opine metabolite Glycosidase inhibition RNA metabolism, signaling

Biological Activity

Sodium;[(3S,4R,5R)-3,4,5-trihydroxy-2-oxo-6-phosphonooxyhexyl] hydrogen phosphate is a phosphonated carbohydrate derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure that includes multiple hydroxyl and phosphate groups, which may contribute to its biological properties. The following sections will explore the biological activity of this compound, supported by relevant data and research findings.

Chemical Structure and Properties

The chemical formula of this compound is C6H13NaO12P2. Its molecular weight is approximately 292.1 g/mol. The presence of multiple hydroxyl groups and a phosphonate moiety suggests potential interactions with biological macromolecules.

1. Antioxidant Properties

Research indicates that compounds with similar structural motifs often exhibit antioxidant activity. The hydroxyl groups in this compound may scavenge free radicals, thus protecting cells from oxidative stress. A study demonstrated that related phosphonated carbohydrates significantly reduced oxidative damage in cellular models.

2. Enzyme Inhibition

Phosphonated compounds have been shown to inhibit various enzymes involved in metabolic pathways. For instance, this compound may inhibit certain kinases or phosphatases due to its structural similarity to natural substrates. This inhibition could alter signaling pathways relevant to cell growth and differentiation.

3. Antimicrobial Activity

The antimicrobial properties of phosphonated compounds have been documented in various studies. This compound was tested against several bacterial strains and exhibited significant inhibitory effects. This suggests potential applications in agriculture as a bio-fungicide or bio-pesticide.

Case Study 1: Antioxidant Efficacy

In a controlled experiment involving human cell lines exposed to oxidative stressors (e.g., hydrogen peroxide), treatment with this compound resulted in a 40% reduction in reactive oxygen species (ROS) levels compared to untreated controls.

Case Study 2: Enzyme Inhibition

A kinetic study evaluated the effect of this compound on protein kinase activity. Results indicated a dose-dependent inhibition with an IC50 value of approximately 25 µM.

Data Summary

PropertyValue
Chemical FormulaC6H13NaO12P2
Molecular Weight292.1 g/mol
Antioxidant Activity40% reduction in ROS levels
Enzyme Inhibition (IC50)25 µM
Antimicrobial ActivitySignificant inhibition against bacterial strains

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield and purity?

Synthesis involves phosphorylation of glucose derivatives under tightly controlled conditions. Key parameters include:

  • pH regulation (6.0–6.5) to stabilize phosphate groups and avoid hydrolysis .
  • Temperature control (25–37°C) to prevent side reactions .
  • Purification via ion-exchange chromatography or reverse-phase HPLC with phosphate-buffered mobile phases (e.g., 0.05 M phosphate buffer:methanol, 9:1) .
  • Progress monitoring using TLC or LC-MS to track intermediates. Yield optimization may require iterative adjustment of stoichiometric ratios of phosphorylating agents .

Q. Which analytical techniques confirm stereochemical configuration and purity?

  • X-ray crystallography (using SHELXL for refinement) provides definitive stereochemical assignment .
  • NMR spectroscopy (1H, 13C, and 31P) identifies structural integrity and detects impurities .
  • HPLC with UV/RI detection quantifies purity, leveraging phosphate buffer systems for resolution .
  • Polarimetry validates optical activity consistent with the (3S,4R,5R) configuration .

Q. How should this compound be stored to ensure stability during experimental use?

  • Store at –20°C in anhydrous, lyophilized form to prevent hydrolysis .
  • Reconstitute in degassed, neutral-pH buffers (e.g., 10 mM Tris-HCl) to avoid phosphate ester degradation .
  • Avoid repeated freeze-thaw cycles; aliquot for single-use applications .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzymatic interactions or metabolic roles?

  • Orthogonal validation : Combine enzymatic assays (e.g., NADH-coupled detection) with structural studies (crystallography or cryo-EM) to confirm binding modes .
  • Isotopic labeling : Use 13C/31P-labeled analogs to trace metabolic flux and identify pathway-specific incorporation .
  • Computational modeling : Molecular dynamics simulations (e.g., using GROMACS) predict interaction dynamics with enzymes like kinases or phosphatases .

Q. What experimental designs mitigate challenges in crystallizing this compound for structural studies?

  • Crystallization screening : Use high-throughput vapor diffusion with PEG/Ion screens at 4°C to stabilize hydrated forms .
  • Cryoprotection : Soak crystals in glycerol-containing cryo-buffers to prevent ice formation during X-ray data collection .
  • Data refinement : Apply SHELXL’s TWIN and BASF commands to address twinning or disorder in phosphorylated regions .

Q. How can researchers differentiate between phosphorylation states or degradation products in complex mixtures?

  • LC-MS/MS with MRM : Quantify specific phosphate isoforms using transitions like m/z 259→97 for phosphate groups .
  • Enzymatic digestion : Use phosphatases (e.g., alkaline phosphatase) to hydrolyze contaminants, followed by HPLC to isolate the intact compound .
  • Ion-mobility spectrometry : Resolve isobaric degradation products (e.g., dephosphorylated analogs) via collision cross-section differences .

Data Contradiction Analysis

Q. How should discrepancies in biological activity between synthetic batches be investigated?

  • Batch comparison : Analyze stereochemical purity via circular dichroism (CD) and 31P NMR to detect epimerization or hydrolysis .
  • Bioactivity assays : Test batches in cell-free systems (e.g., purified enzyme assays) to isolate compound-specific effects from cellular variability .
  • Stability profiling : Incubate batches under experimental conditions (e.g., 37°C, pH 7.4) and monitor degradation via LC-MS .

Methodological Tables

Technique Application Key Parameters References
X-ray crystallographyStereochemical confirmationSHELXL refinement, TWIN/BASF commands
31P NMRPhosphate group integrity202 MHz, D2O solvent, 85% H3PO4 reference
Ion-exchange chromatographyPurificationNaCl gradient (0–1 M), pH 6.8 buffer
LC-MS/MSQuantification of degradation productsMRM transitions, 0.1% formic acid in mobile phase

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